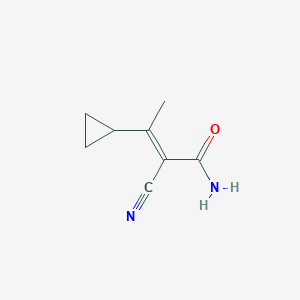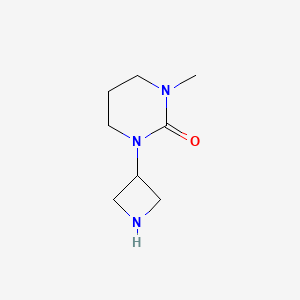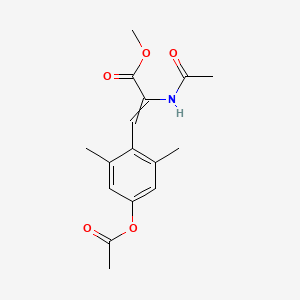
Ethyl 4-(3-(diethylamino)propoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-(diethylamino)propoxy)benzoate: is a chemical compound with the molecular formula C16H25NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a diethylamino group attached to a propoxy chain, which is further connected to the benzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-(diethylamino)propoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then reacted with 3-(diethylamino)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to optimize reaction times and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .
化学反应分析
Types of Reactions: Ethyl 4-(3-(diethylamino)propoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
科学研究应用
Chemistry: Ethyl 4-(3-(diethylamino)propoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .
Medicine: Its structure allows it to interact with specific receptors in the nervous system, providing pain relief .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and other specialty chemicals .
作用机制
The mechanism of action of Ethyl 4-(3-(diethylamino)propoxy)benzoate involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. The diethylamino group enhances its binding affinity to these targets, leading to the modulation of ion flow and subsequent physiological effects . The compound’s ester linkage allows it to be hydrolyzed by esterases, releasing the active moiety that exerts its effects .
相似化合物的比较
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a diethylamino group.
Uniqueness: Ethyl 4-(3-(diethylamino)propoxy)benzoate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
属性
CAS 编号 |
25773-03-9 |
|---|---|
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC 名称 |
ethyl 4-[3-(diethylamino)propoxy]benzoate |
InChI |
InChI=1S/C16H25NO3/c1-4-17(5-2)12-7-13-20-15-10-8-14(9-11-15)16(18)19-6-3/h8-11H,4-7,12-13H2,1-3H3 |
InChI 键 |
HSRNJERDRZQKCC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)
![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)

![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
